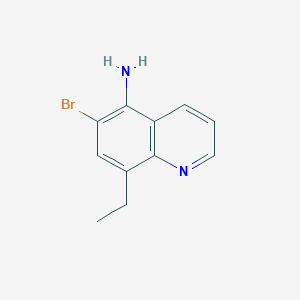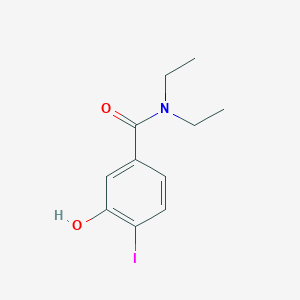
3-((Trimethylsilyl)ethynyl)phenylboronic acid
概要
説明
3-((Trimethylsilyl)ethynyl)phenylboronic acid: is an organoboron compound that features a phenyl ring substituted with a trimethylsilyl-ethynyl group and a boronic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((Trimethylsilyl)ethynyl)phenylboronic acid typically involves the following steps:
Sonogashira Coupling Reaction: This reaction involves the coupling of a halogenated phenylboronic acid with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and requires a base such as triethylamine.
Hydrolysis: The trimethylsilyl group can be removed by hydrolysis using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield the desired this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to yield the corresponding ethynylphenylboronic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Hydrolysis: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Major Products:
Phenol derivatives: from oxidation.
Biaryl or styrene derivatives: from Suzuki-Miyaura coupling.
Ethynylphenylboronic acid: from hydrolysis.
科学的研究の応用
Chemistry:
Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Synthesis of Complex Molecules: Acts as a building block in the synthesis of pharmaceuticals and organic materials.
Biology and Medicine:
Drug Development: Potential use in the synthesis of biologically active molecules and drug candidates.
Industry:
Materials Science: Utilized in the development of advanced materials, including polymers and electronic materials.
作用機序
The mechanism of action of 3-((Trimethylsilyl)ethynyl)phenylboronic acid primarily involves its reactivity as a boronic acid and an ethynyl group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The ethynyl group can participate in coupling reactions, enabling the formation of complex molecular architectures.
類似化合物との比較
- 4-Ethynylphenylboronic acid
- 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- (Dimethylphenylsilyl)boronic acid pinacol ester
Comparison:
- Reactivity: 3-((Trimethylsilyl)ethynyl)phenylboronic acid is unique due to the presence of both a trimethylsilyl-ethynyl group and a boronic acid group, which provides distinct reactivity compared to other boronic acids.
- Applications: While similar compounds are used in cross-coupling reactions, the trimethylsilyl-ethynyl group in this compound offers additional versatility in synthetic applications.
特性
IUPAC Name |
[3-(2-trimethylsilylethynyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO2Si/c1-15(2,3)8-7-10-5-4-6-11(9-10)12(13)14/h4-6,9,13-14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPBNLAJOQUOMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C#C[Si](C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(4-Aminophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B3301590.png)
![tert-Butyl 8-(4-methylpiperidine-1-carbonyl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B3301592.png)





![4-Piperidineacetic acid, 1-[(phenylmethoxy)carbonyl]-4-(phenylmethyl)-](/img/structure/B3301629.png)




